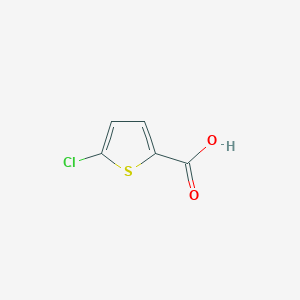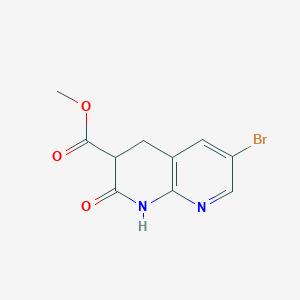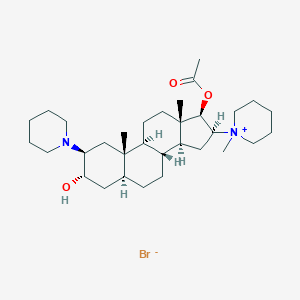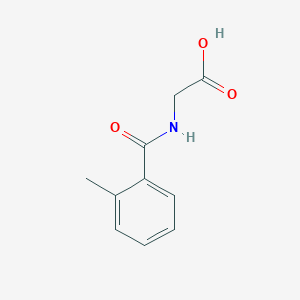
セプロキセチン
説明
Seproxetine is also known as (S)-norfluoxetine. It is a selective serotonin reuptake inhibitor (SSRI). It is an active metabolite of fluoxetine. Seproxetine was being investigated by Eli Lilly as an antidepressant but development was never completed and the drug was never marketed.
科学的研究の応用
抗うつ効果の増強
セプロキセチン: は、電荷移動錯体の形成を通じて抗うつ剤としての効果を高める可能性について研究されてきました。 研究者らは、セプロキセチンと様々なπ電子受容体との相互作用を調査しており、うつ病に苦しむ患者の治療結果の改善につながる可能性があります .
分光光度法による分析
この化合物は、定量分析のための分光光度法で使用されてきました。 この用途は、製剤中の薬物濃度を正確に測定するための製薬業界において特に重要です .
分子ドッキング研究
セプロキセチンを用いた分子ドッキング研究が、分子レベルでの相互作用を理解するために実施されてきました。 これらの研究は、薬物設計および開発に不可欠であり、セプロキセチンと様々な受容体との結合親和性と作用機序に関する洞察を提供します .
電荷移動錯体研究
セプロキセチンを含む電荷移動錯体の研究は、化学の分野で重要です。 これらの錯体は、薬物の電子特性とその他の分子との潜在的な相互作用を理解するために分析することができます .
薬物結合メカニズム
研究は、タンパク質への薬物結合の分子メカニズムに焦点を当てています。 セプロキセチンは、様々な受容体との相互作用が調べられており、薬理作用を発揮する仕組みを解明しています .
セロトニンの活性強化
SSRIであるセプロキセチンは、脳内におけるセロトニンの活性を強化する役割を果たし、これは気分障害の治療における重要な要素です。 この用途に関する研究は、不安やうつ病などの状態の理解と治療を向上させる可能性があります .
作用機序
Target of Action
Seproxetine, also known as (S)-norfluoxetine, is a selective serotonin reuptake inhibitor (SSRI) . It primarily targets the serotonin transporter, inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft . This leads to enhanced serotonergic neurotransmission, which is thought to contribute to the drug’s antidepressant effects .
Mode of Action
Seproxetine binds to the serotonin transporter, blocking the reuptake of serotonin into the presynaptic neuron . This results in an increase in extracellular levels of serotonin and prolonged neurotransmitter activity . It is also an inhibitor of dopamine transporters and has an affinity for 5-HT2A and 5-HT2C receptors .
Biochemical Pathways
The primary biochemical pathway affected by seproxetine is the serotonin system . By inhibiting the reuptake of serotonin, seproxetine increases the concentration of this neurotransmitter in the synaptic cleft, enhancing serotonergic neurotransmission . The downstream effects of this include mood elevation and reduction of depressive symptoms .
Pharmacokinetics
It is known that the half-life of seproxetine ranges from 4 to 16 days . More research is needed to fully understand the ADME properties of seproxetine and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of seproxetine’s action primarily involve an increase in serotonergic neurotransmission . This is achieved through the inhibition of serotonin reuptake, resulting in increased serotonin concentrations in the synaptic cleft . The enhanced serotonergic activity can lead to mood elevation and a reduction in depressive symptoms .
Action Environment
The action, efficacy, and stability of seproxetine can be influenced by various environmental factors. For instance, the presence of other components in the dosage form, such as excipients, can affect the stability of the drug . Factors such as temperature, pH, moisture in solids, relative humidity of the environment, and the presence of catalysts can also impact the stability and efficacy of seproxetine
生化学分析
Biochemical Properties
Seproxetine is nearly four times more selective for stimulating neurosteroid synthesis relative to serotonin reuptake inhibition than fluoxetine . It interacts with serotonin and dopamine transporters, as well as 5-HT 2A and 5-HT 2C receptors .
Cellular Effects
Seproxetine has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting serotonin and dopamine transporters, thereby affecting cell signaling pathways
Molecular Mechanism
Seproxetine exerts its effects at the molecular level primarily through its action as a selective serotonin reuptake inhibitor . It binds to and inhibits serotonin and dopamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft . This can result in changes in gene expression and cellular function .
Metabolic Pathways
Seproxetine is involved in the serotonin reuptake inhibition pathway
特性
IUPAC Name |
(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQRCHMSJFFONW-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CCN)OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019529, DTXSID50891581 | |
| Record name | Seproxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Seproxetine is also known as (S)-norfluoxetine. It is a selective serotonin reuptake inhibitor (SSRI). It is an active metabolite of fluoxetine. Seproxetine was being investigated by Eli Lilly as an antidepressant but development was never completed and the drug was never marketed. | |
| Record name | Seproxetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06731 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
126924-38-7 | |
| Record name | (S)-Norfluoxetine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126924-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Seproxetine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126924387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Seproxetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06731 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Seproxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SEPROXETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25CO3X0R31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does seproxetine interact with its target and what are the downstream effects?
A: Seproxetine, the (S)-enantiomer of norfluoxetine, acts as a selective serotonin reuptake inhibitor (SSRI). [] While its exact mechanism of action is not fully elucidated in the provided papers, SSRIs like seproxetine are known to block the reuptake of serotonin in the synaptic cleft, leading to increased serotonin levels and subsequent downstream effects on mood, sleep, and appetite. []
Q2: What is the structural characterization of seproxetine, including its molecular formula, weight, and spectroscopic data?
A2: The provided abstracts do not contain information about the molecular formula, weight, or spectroscopic data of seproxetine.
Q3: Are there any known material compatibility issues with seproxetine? How does its stability vary under different conditions?
A: Research indicates that seproxetine maleate hemi-hydrate can interact with excipients commonly used in pharmaceutical formulations. [] For example, when formulated with pregelatinized starch and stored at 25°C and 40°C, a 1,4 Michael addition adduct forms. [] This interaction is temperature-dependent and follows an Arrhenius-type relationship with an activation energy of 32 kcal/mol. [] Lactose and talc, representing different excipient classifications, also exhibited unique interactions with seproxetine maleate hemi-hydrate at varying temperatures. []
Q4: What analytical methods are used to characterize and quantify seproxetine?
A: High-performance liquid chromatography (HPLC) is a key analytical technique used to quantify seproxetine and its potential degradation products in pharmaceutical formulations. []
Q5: Are there any studies exploring the use of computational chemistry and modeling to understand seproxetine's interactions and properties?
A: Yes, molecular docking studies have been conducted to investigate the binding of seproxetine and its charge-transfer complexes with various receptors, including serotonin, dopamine, and TrkB kinase receptors. [] These studies aim to elucidate the potential for enhancing seproxetine's antidepressant efficacy through charge-transfer complexation. [] Additionally, docking simulations using Molegro Virtual Docker (MVD) software have explored the binding affinity of various antidepressants, including seproxetine, to the enzyme tryptophan 2, 3-dioxygenase (TDO). [] This research suggests that seproxetine could potentially inhibit TDO, although its docking score was lower compared to other antidepressants like hyperforin and paroxetine. []
Q6: Have any studies investigated seproxetine's potential for drug-excipient interactions during formulation development?
A: Yes, research highlights the importance of considering drug-excipient interactions for seproxetine maleate hemi-hydrate during formulation development. [] The studies emphasized the need to carefully select excipients and optimize formulation strategies to mitigate potential interactions and ensure drug stability. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate](/img/structure/B29417.png)
![2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B29418.png)

